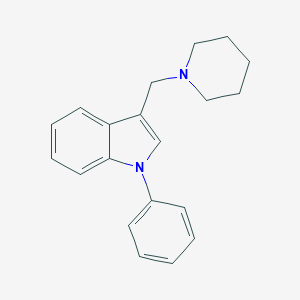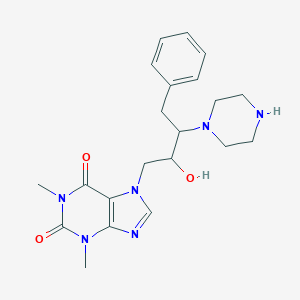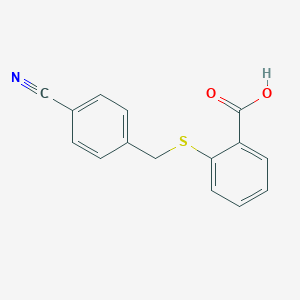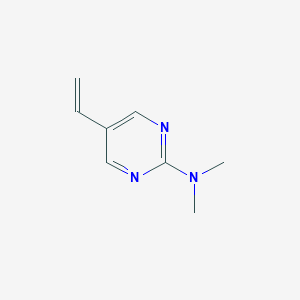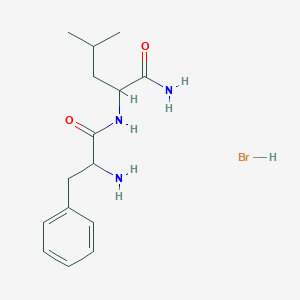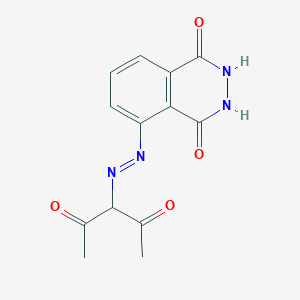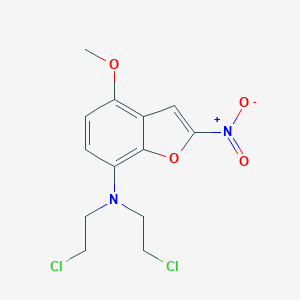![molecular formula C14H18O2 B034220 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid CAS No. 106897-81-8](/img/structure/B34220.png)
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as ibuprofen and is widely used for the treatment of pain, fever, and inflammation. Ibuprofen is considered one of the most effective and safe NSAIDs available in the market.
Mechanism Of Action
The mechanism of action of 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting COX enzymes, ibuprofen reduces the production of prostaglandins, leading to a reduction in pain, inflammation, and fever.
Biochemical And Physiological Effects
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid has a number of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for the inflammatory response. It also inhibits platelet aggregation, which reduces the risk of blood clots. Additionally, ibuprofen has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid in lab experiments is its well-established safety profile. Ibuprofen has been extensively studied and is considered one of the safest 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid available. Additionally, ibuprofen is readily available and relatively inexpensive, making it a cost-effective option for lab experiments. However, ibuprofen does have some limitations. It is not effective for all types of pain and inflammation, and it may cause gastrointestinal side effects in some individuals.
Future Directions
There are several future directions for research on 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid. One area of interest is the potential use of ibuprofen in the treatment of Alzheimer's disease. Studies have shown that ibuprofen may help to reduce the risk of developing Alzheimer's disease and may also have a beneficial effect on cognitive function in individuals with the disease. Another area of interest is the development of new formulations of ibuprofen that may be more effective for the treatment of specific types of pain and inflammation. Finally, there is ongoing research into the potential use of ibuprofen for the prevention and treatment of certain types of cancer.
Synthesis Methods
The synthesis of 2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid involves the reaction of 4-isobutylacetophenone with ethyl chloroacetate, followed by the hydrolysis of the resulting ethyl 4-(4-isobutylphenyl)-3-oxobutanoate. The final step involves the decarboxylation of the resulting ethyl 2-(4-isobutylphenyl)propanoate using sodium hydroxide.
Scientific Research Applications
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used for the treatment of pain and inflammation associated with various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. Ibuprofen has also been shown to have a beneficial effect on reducing the risk of cardiovascular disease, Alzheimer's disease, and some types of cancer.
properties
CAS RN |
106897-81-8 |
|---|---|
Product Name |
2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid |
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-[4-(3-methylbut-3-enyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H18O2/c1-10(2)4-5-12-6-8-13(9-7-12)11(3)14(15)16/h6-9,11H,1,4-5H2,2-3H3,(H,15,16) |
InChI Key |
HKDBYJVKKMWSIU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)CCC(=C)C)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)CCC(=C)C)C(=O)O |
synonyms |
Benzeneacetic acid, -alpha--methyl-4-(3-methyl-3-butenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




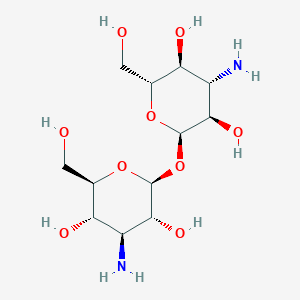
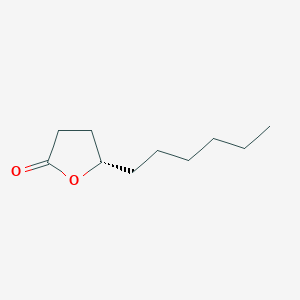

![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)
